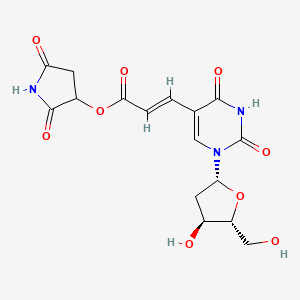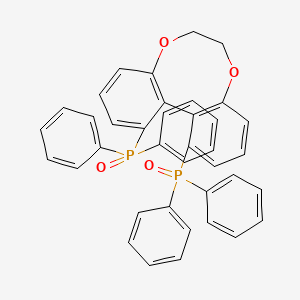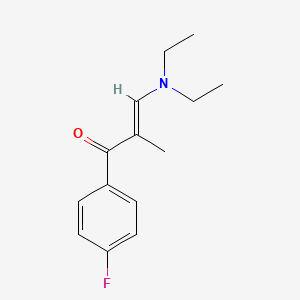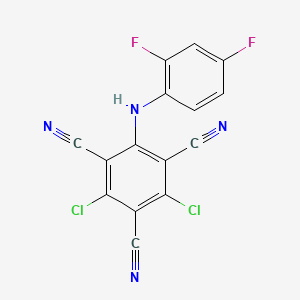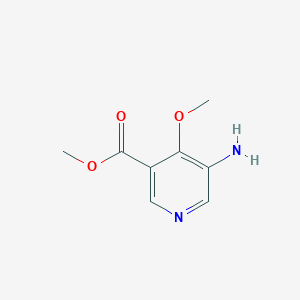
Methyl 5-amino-4-methoxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-4-methoxynicotinate is an organic compound with the molecular formula C8H10N2O3 It is a derivative of nicotinic acid and features both amino and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-methoxynicotinate typically involves the reaction of 5-amino-4-methoxynicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Methyl 5-amino-4-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted nicotinates.
科学的研究の応用
Methyl 5-amino-4-methoxynicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 5-amino-4-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- Methyl 5-bromo-2-methoxynicotinate
- Methyl 2-chloro-5-methoxynicotinate
- Methyl 5-bromo-3-methoxypicolinate
Uniqueness
Methyl 5-amino-4-methoxynicotinate is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs, making it a valuable compound in various research fields.
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
methyl 5-amino-4-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-5(8(11)13-2)3-10-4-6(7)9/h3-4H,9H2,1-2H3 |
InChIキー |
XAWIZQVQRKCXIS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=NC=C1C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)
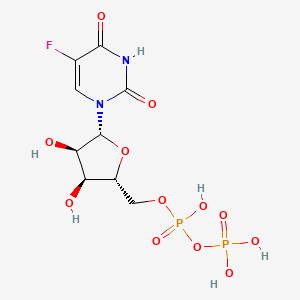
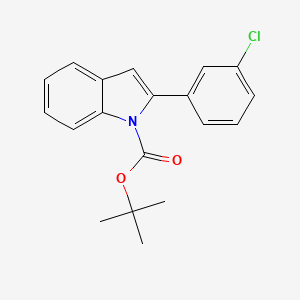
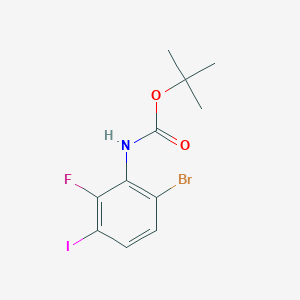
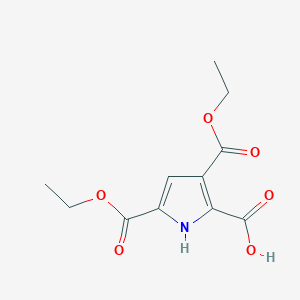
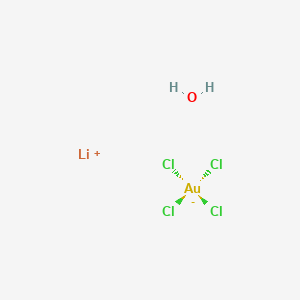
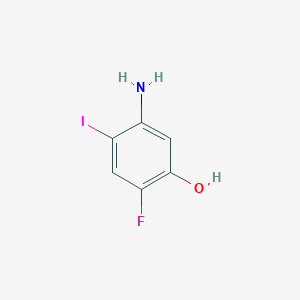
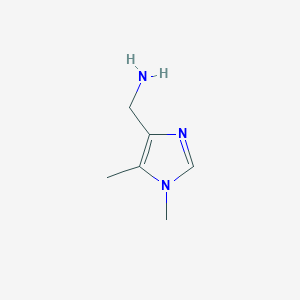
![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)
